molecular formula C21H24N2O2 B6475191 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane CAS No. 2640814-96-4

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane

Cat. No.: B6475191
CAS No.: 2640814-96-4
M. Wt: 336.4 g/mol
InChI Key: FMTFDOUENCBLAS-UHFFFAOYSA-N
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Description

The compound “6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane” is a complex organic molecule. It contains a phenyl group (a benzene ring), a pyridine ring (a six-membered ring with one nitrogen atom), a carbonyl group (C=O), and a spiroheptane group (a seven-membered ring). The “propan-2-yloxy” group is an ether group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the spiroheptane group would introduce some three-dimensionality into the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group is typically quite reactive and could undergo reactions such as nucleophilic addition or reduction . The ether group might undergo reactions under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to make accurate predictions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological systems .

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)25-19-9-8-17(12-22-19)20(24)23-13-21(14-23)10-18(11-21)16-6-4-3-5-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFDOUENCBLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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